![molecular formula C11H21N3O B1478366 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1829399-23-6](/img/structure/B1478366.png)
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one, also known as 4-CB-PIPEA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic amine derivative, which has been investigated for its potential use in a variety of applications, including drug delivery and medical imaging. Its ability to interact with proteins and other molecules makes it a valuable tool for drug delivery, as it can be used to target specific molecules or tissues. Additionally, its high solubility in water and other solvents makes it an ideal candidate for drug delivery and medical imaging.
Scientific Research Applications
Synthesis and Potential Inhibitors
- Researchers have synthesized derivatives related to 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one, exploring their potential as inhibitors of 15-lipoxygenase, an enzyme associated with inflammatory and cardiovascular diseases. Compounds closely related to the chemical showed promising inhibitory effects (Asghari et al., 2016).
Correlation Between Physicochemical and Biological Properties
- A study on poly(amido-amine)s, which include chemical structures similar to 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one, revealed significant insights into the relationship between the physicochemical properties of these compounds and their biological activity. This could have implications for the development of biologically active materials (Ferruti et al., 2000).
Synthesis and Antibacterial Activity
- The chemical has been utilized in the synthesis of new compounds with potential antibacterial activity. One such example is the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, indicating the compound's role in developing new antimicrobial agents (Merugu et al., 2010).
Anticancer Activity
- Compounds structurally similar to 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one have been evaluated for their anticancer activity. For instance, the synthesis of certain derivatives showed moderate to potent antiproliferative activities against various cancer cell lines, highlighting the compound's potential in cancer research (Jiang et al., 2016).
HIV-1 Attachment Inhibition
- Research has explored the potential of compounds structurally related to the chemical as inhibitors of HIV-1 attachment, a critical step in the HIV infection process. This indicates potential applications in HIV research and therapy (Meanwell et al., 2009).
Synthesis of Novel Compounds
- The chemical has been involved in the synthesis of new molecules, such as benzylpiperazin-2-one nitrones, highlighting its utility in creating novel compounds with potential pharmacological properties (Bernotas & Adams, 1996).
Optoelectronic and Docking Studies
- Thiophene-2-carboxaldehyde derivatives, which include structures similar to the compound , have been synthesized and analyzed for their optoelectronic properties and interactions with proteins. This research demonstrates the compound's potential in material science and drug design (Shareef et al., 2016).
properties
IUPAC Name |
1-(4-cyclobutylpiperazin-1-yl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-12-9-11(15)14-7-5-13(6-8-14)10-3-2-4-10/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPJYMCDONHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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